1-(Oxolan-2-yl)pentane-2,4-diol
CAS No.: 6296-96-4
Cat. No.: VC20673402
Molecular Formula: C9H18O3
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6296-96-4 |
|---|---|
| Molecular Formula | C9H18O3 |
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | 1-(oxolan-2-yl)pentane-2,4-diol |
| Standard InChI | InChI=1S/C9H18O3/c1-7(10)5-8(11)6-9-3-2-4-12-9/h7-11H,2-6H2,1H3 |
| Standard InChI Key | UMLZIRVYKWDEPM-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC(CC1CCCO1)O)O |
Introduction
Chemical Structure and Stereochemical Considerations
Table 1: Structural Comparison with Related Compounds
Synthesis and Manufacturing Pathways
While no explicit synthesis routes for 1-(oxolan-2-yl)pentane-2,4-diol are documented, plausible methods can be extrapolated from analogous compounds:
Ring-Opening of Epoxides
The oxolane ring may form via acid-catalyzed cyclization of a 1,5-diol precursor. For example, treatment of 5-hydroxypentan-2,4-diol with could induce intramolecular etherification, yielding the oxolane derivative.
Catalytic Hydrogenation
Reduction of a furan-containing diketone (e.g., 2-(furan-2-yl)pentane-2,4-dione) using and a Pd/C catalyst might simultaneously saturate the furan ring and reduce carbonyl groups to hydroxyls.
Physicochemical Properties
Thermal Stability
The compound’s thermal behavior is anticipated to mirror that of 2,4-pentanediol (boiling point: 471 K) , with additional stability imparted by the oxolane ring. Differential scanning calorimetry (DSC) would likely reveal a glass transition temperature () near 250 K, typical for polyols.
Solubility Profile
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Hydrophilic solvents: Miscible with water, methanol, ethanol due to hydroxyl groups.
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Lipophilic solvents: Partial solubility in ethyl acetate, chloroform mediated by the oxolane ring.
Table 2: Predicted Solubility Parameters
| Solvent | Solubility (g/100 mL) |
|---|---|
| Water | >50 |
| Ethanol | >30 |
| Dichloromethane | <5 |
Chemical Reactivity and Functionalization
Hydroxyl Group Reactions
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Esterification: Reacts with acyl chlorides (e.g., acetyl chloride) to form diesters.
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Etherification: Alkylation with methyl iodide under basic conditions produces methoxy derivatives.
Oxolane Ring-Opening
In acidic media, the oxolane ring may undergo nucleophilic attack at the α-position, yielding a diol with extended chain length. For example, treatment with could generate 1-chloropentane-2,4-diol.
Comparison with Structural Analogs
2,4-Pentanediol
Lacks the oxolane ring, resulting in higher volatility (bp 471 K vs. ~500 K predicted for the target compound) and reduced conformational rigidity .
Tetrahydrofuran (THF)
While THF is a versatile solvent, it lacks hydroxyl groups, making it unsuitable for applications requiring hydrogen bonding.
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